molecular formula C25H19N3O2 B1280856 2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine CAS No. 357209-32-6

2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine

Cat. No. B1280856
M. Wt: 393.4 g/mol
InChI Key: BZSJUFJXCHHRHW-MYDTUXCISA-N
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Description

“2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine” is a chiral ligand that is used in enantioselective catalysis . It forms bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .


Synthesis Analysis

The synthesis of this compound involves complex organic reactions . The desired product has been characterized using various techniques such as NMR and IR spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The presence of the indeno[1,2-d]oxazol rings and the pyridine ring contribute to its unique properties .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can act as a ligand for Copper catalyzed enantioselective addition of terminal alkynes to imines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 393.44 , and it appears as a solid . Its optical activity is [α]20/D -375°, c = 1 in dichloromethane (typical) , and it has a melting point of 276-281 °C .

Scientific Research Applications

Catalytic Applications

  • Complexes containing this compound have been examined as catalyst precursors in the catalytic phospho-transfer reaction. These complexes tend to favor hydrolysis of diorgano-H-phosphonates to monoorgano-H-phosphonic acids rather than nucleophilic addition to a carbonyl substrate (Jiang et al., 2001).

Synthesis and Structural Analysis

  • The compound has been used in the synthesis of chiral bisoxazoline ligands, involving detailed procedural steps and characterizations (Hofstra et al., 2020).

Complex Formation and Fluorescence

  • Iron(II) complexes with tridentate indazolylpyridine ligands, which are analogues of this compound, show interesting properties like spin-crossover hysteresis and ligand-based fluorescence, indicating potential applications in material sciences (Santoro et al., 2015).

Ethylene Polymerization

  • Chromium(III) complexes with terdentate ligands including this compound have been studied for their behavior in ethylene polymerization, showcasing the potential for industrial applications (Hurtado et al., 2009).

Enhancement of Luminescence

  • The compound's derivatives have been used in the synthesis of ruthenium complexes, significantly enhancing emission lifetimes, which is valuable in photophysical studies and potential technological applications (Duati et al., 2003).

Chemosensor Applications

  • 2,6-Bis(2-benzimidazolyl)pyridine, a related compound, has been employed as a chemosensor for the detection of fluoride ions, indicating potential applications in environmental monitoring and analytical chemistry (Chetia & Iyer, 2008).

Safety And Hazards

As with all chemicals, safety precautions should be taken when handling this compound. It is recommended to follow standard procedures for work with chemicals as described in references such as "Prudent Practices in the Laboratory" .

Future Directions

Future research directions could involve exploring new reactions that this compound can catalyze, as well as investigating its potential applications in other areas of chemistry .

properties

IUPAC Name

(3aS,8bR)-2-[6-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-3-8-16-14(6-1)12-20-22(16)27-24(29-20)18-10-5-11-19(26-18)25-28-23-17-9-4-2-7-15(17)13-21(23)30-25/h1-11,20-23H,12-13H2/t20-,21-,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSJUFJXCHHRHW-MYDTUXCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=NC6C(O5)CC7=CC=CC=C67
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479118
Record name (3aR,8aS)-in-pybox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine

CAS RN

357209-32-6
Record name (3aR,8aS)-in-pybox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis[(3aR,8aS)-(+)-8H-indeno[1,2-d]oxazolin-2-yl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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